4-(5-Ethynyl-2-pyridyl)morpholine

Adenosine kinase inhibition Alkynylpyrimidine SAR Positional isomer comparison

4-(5-Ethynyl-2-pyridyl)morpholine is the direct Sonogashira coupling partner validated in the ABT-702 adenosine kinase (AK) inhibitor program, delivering 2.5–120 nM inhibitors. The 5-ethynyl substitution provides the linear exit vector crystallographically confirmed to span the pyrimidine-to-aryl pocket distance in AK. This geometry is absent in the 3-ethynyl isomer (CAS 2097958-63-7), making this compound irreplaceable for SAR studies. The terminal alkyne also enables CuAAC click chemistry for bioconjugation and chemical probe synthesis. For mGluR5 PAM development (cf. Hoffmann-La Roche US 8,772,300 B2), this building block supports rapid diversification via Sonogashira coupling. Bulk quantities available; request gram-scale pricing.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 454685-29-1
Cat. No. B3052805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Ethynyl-2-pyridyl)morpholine
CAS454685-29-1
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC#CC1=CN=C(C=C1)N2CCOCC2
InChIInChI=1S/C11H12N2O/c1-2-10-3-4-11(12-9-10)13-5-7-14-8-6-13/h1,3-4,9H,5-8H2
InChIKeyIVVJUPPDIYSSEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Ethynyl-2-pyridyl)morpholine (CAS 454685-29-1): Structural Identity and Core Procurement Parameters


4-(5-Ethynyl-2-pyridyl)morpholine (CAS 454685-29-1, molecular formula C₁₁H₁₂N₂O, molecular weight 188.23 g/mol) is a heterocyclic building block featuring a pyridine ring substituted with an ethynyl group at the 5-position and a morpholine ring at the 2-position via the ring nitrogen . The compound is characterized by its terminal alkyne functionality, which enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling reactions for modular assembly of more complex structures [1]. It serves as the core alkynylpyridine-morpholine fragment found in a series of non-nucleoside adenosine kinase (AK) inhibitors originating from Abbott Laboratories' ABT-702 program [2][3].

Why 4-(5-Ethynyl-2-pyridyl)morpholine Cannot Be Replaced by Positional Isomers or Non-Ethynyl Analogs in Adenosine Kinase Inhibitor Synthesis


The 5-ethynyl substitution pattern on the pyridine ring of 4-(5-Ethynyl-2-pyridyl)morpholine establishes a specific linear exit vector from the morpholinopyridine core that is geometrically essential for spanning the distance between the pyrimidine binding site and the aryl-binding pocket in adenosine kinase (AK) [1]. The 3-ethynyl positional isomer (CAS 2097958-63-7), in which the alkyne is ortho to the morpholine attachment, presents a divergent vector that fundamentally alters the spatial arrangement of downstream Sonogashira-coupled products, rendering it unsuitable as a direct substitute . Non-ethynyl 5-substituted analogs such as 4-(5-bromo-2-pyridyl)morpholine (CAS 200064-11-5) lack the requisite terminal alkyne for click chemistry or palladium-catalyzed cross-coupling, and the trimethylsilyl-protected precursor (CAS 499193-56-5) mandates an additional deprotection step, increasing synthetic step count and reducing overall yield .

Quantitative Differentiation Evidence for 4-(5-Ethynyl-2-pyridyl)morpholine (CAS 454685-29-1)


Positional Isomer Specificity: 5-Ethynyl vs. 3-Ethynyl Substitution Dictates Downstream Adenosine Kinase Inhibitor Geometry

The 5-ethynyl substitution on the pyridine ring (as in CAS 454685-29-1) places the alkyne para to the morpholine-bearing carbon (C-2), establishing an extended linear geometry that, upon Sonogashira coupling, yields the 6-(morpholin-4-yl)pyridin-3-ylethynyl fragment found in adenosine kinase inhibitor compound 16a [1]. The 3-ethynyl positional isomer (CAS 2097958-63-7) bears the alkyne ortho to the morpholine, creating a bent geometry incompatible with the linear binding mode observed in the AK active site crystal structure (PDB entry reported in J. Med. Chem. 2006) [2].

Adenosine kinase inhibition Alkynylpyrimidine SAR Positional isomer comparison

Direct Synthetic Utility: Single-Step Sonogashira Coupling vs. Multi-Step Deprotection-Coupling Sequence for TMS-Protected Precursor

The free terminal alkyne of 4-(5-Ethynyl-2-pyridyl)morpholine enables direct Sonogashira cross-coupling without a deprotection step, whereas the trimethylsilyl (TMS)-protected analog (CAS 499193-56-5) requires a discrete TMS deprotection (e.g., TBAF or K₂CO₃/MeOH) prior to coupling, adding one synthetic step and associated yield loss . In the published synthesis of 6-alkynylpyrimidine AK inhibitors, the morpholinopyridyl-ethynyl fragment was coupled directly via Sonogashira conditions (Pd catalyst, CuI co-catalyst, amine base) without intermediate protection [1].

Sonogashira coupling Building block efficiency Synthetic step economy

Adenosine Kinase Inhibitor Potency: Morpholinopyridyl-Ethynyl Fragment as a Critical Pharmacophoric Element Across Multiple Scaffolds

The 6-(morpholin-4-yl)pyridin-3-ylethynyl fragment, directly accessible from 4-(5-Ethynyl-2-pyridyl)morpholine via Sonogashira coupling, is a conserved pharmacophoric element across a series of adenosine kinase inhibitors with IC₅₀ values spanning 2.5–120 nM [1][2]. Key examples include: unsubstituted pyrimidine analog IC₅₀ = 120 nM; 5-benzyl analog IC₅₀ = 40 nM; 5-(3-phenylpropyl) analog IC₅₀ = 2.5 nM; and 5-(4-dimethylaminophenyl) analog IC₅₀ = 68 nM [3]. In contrast, adenosine kinase inhibitors lacking the morpholinopyridyl-ethynyl motif (e.g., ABT-702, which uses a direct pyridyl-pyrimidine linkage) exhibit a different binding mode and altered selectivity profile [2].

Adenosine kinase Non-nucleoside inhibitor Pharmacophore mapping

Commercial Availability and Purity Benchmarking Across Suppliers

4-(5-Ethynyl-2-pyridyl)morpholine (CAS 454685-29-1) is commercially available from multiple international suppliers with reported purity specifications ranging from 95% to ≥98% . CymitQuimica (Biosynth brand) offers the compound at €352.00/250 mg and €701.00/500 mg (2019 pricing), providing a baseline for procurement cost analysis . In contrast, the 3-ethynyl positional isomer (CAS 2097958-63-7) is listed by fewer suppliers, and the TMS-protected precursor (CAS 499193-56-5) is available from a limited number of vendors, typically at higher cost due to the additional synthetic step involved in its preparation .

Procurement Purity specification Supplier comparison

Optimal Application Scenarios for 4-(5-Ethynyl-2-pyridyl)morpholine (CAS 454685-29-1) Based on Evidence


Sonogashira-Based Library Synthesis of Adenosine Kinase Inhibitors

For medicinal chemistry programs targeting adenosine kinase (AK) for analgesic, anti-inflammatory, or anticonvulsant indications, 4-(5-Ethynyl-2-pyridyl)morpholine serves as the direct alkyne coupling partner in Sonogashira reactions with 6-halopyrimidine intermediates. The resulting 6-(morpholin-4-yl)pyridin-3-ylethynyl fragment has been crystallographically validated to bind the open conformation of AK with potencies ranging from 2.5 to 120 nM depending on aryl substitution [1][2]. This approach enables rapid SAR exploration at the pyrimidine 5-position while maintaining the conserved morpholinopyridyl-ethynyl pharmacophore.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugate and Probe Synthesis

The terminal alkyne of 4-(5-Ethynyl-2-pyridyl)morpholine participates in CuAAC (click chemistry) with azide-functionalized biomolecules, fluorophores, or affinity tags. This reactivity is directly analogous to the well-established use of 5-ethynyl-2′-deoxyuridine (EdU) in cellular proliferation assays, enabling the construction of morpholinopyridine-containing chemical probes for target engagement studies, cellular imaging, or pull-down experiments.

mGluR5 Positive Allosteric Modulator (PAM) Scaffold Exploration

The morpholine-containing ethynyl-pyridine core is structurally encompassed within the generic scope of Hoffmann-La Roche's mGluR5 PAM patent series (US 8,772,300 B2) [3]. 4-(5-Ethynyl-2-pyridyl)morpholine can serve as a building block for synthesizing novel mGluR5 PAM candidates by coupling the terminal alkyne with various aryl or heteroaryl halides, followed by carboxamide formation. Compounds in this class have been investigated for schizophrenia, cognitive disorders, and pain indications.

Positional Isomer-Controlled Structure-Activity Relationship Studies

For teams conducting rigorous SAR studies on pyridyl-morpholine scaffolds, the direct comparison of 4-(5-ethynyl-2-pyridyl)morpholine (CAS 454685-29-1, 5-ethynyl, para geometry) with its 3-ethynyl isomer (CAS 2097958-63-7, ortho geometry) provides experimental control over the exit vector of the alkyne substituent . This paired-isomer approach enables deconvolution of geometric vs. electronic contributions to target binding or material properties.

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